Tert-butyl N-[2-hydroxy-2-(2-methylphenyl)ethyl]carbamate
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Overview
Description
Tert-butyl N-[2-hydroxy-2-(2-methylphenyl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is known for its unique structure, which includes a tert-butyl group, a hydroxy group, and a methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-hydroxy-2-(2-methylphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxy-2-(2-methylphenyl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium bicarbonate or potassium carbonate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-hydroxy-2-(2-methylphenyl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can regenerate the hydroxy group .
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl N-[2-hydroxy-2-(2-methylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-10-7-5-6-8-11(10)12(16)9-15-13(17)18-14(2,3)4/h5-8,12,16H,9H2,1-4H3,(H,15,17) |
InChI Key |
PPUZYEMTFZPSIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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